3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine
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Overview
Description
3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method includes the reaction of 3,5-dimethylmorpholine with 5-methyl-1,3,4-thiadiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the morpholine ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiadiazole rings.
Scientific Research Applications
3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-thiadiazole: Shares the thiadiazole ring but lacks the morpholine substitution.
4-Methyl-5-thiazolylmethylthiomorpholine: Similar structure but with a thiazole ring instead of a thiadiazole ring.
Uniqueness
3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine is unique due to the combination of the morpholine and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143392-50-1 |
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Molecular Formula |
C9H15N3OS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine |
InChI |
InChI=1S/C9H15N3OS2/c1-6-4-13-5-7(2)12(6)15-9-11-10-8(3)14-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
HOBCNFMBYCAPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1SC2=NN=C(S2)C)C |
Origin of Product |
United States |
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